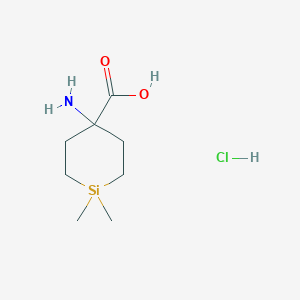

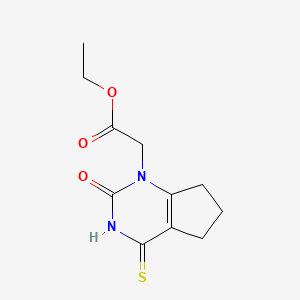

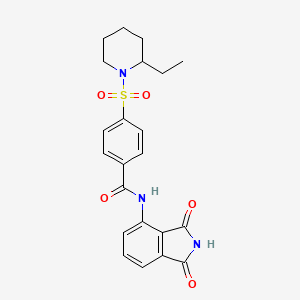

乙酸乙酯-2-(2-氧代-4-硫代-2,3,4,5,6,7-六氢-1H-环戊二嘧啶-1-基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are a class of compounds that have been synthesized and studied for their diverse biological activities . They are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of these compounds often involves a pyrimidine ring, which can adopt different conformations . The exact structure would depend on the specific substituents attached to the pyrimidine ring.Chemical Reactions Analysis

The formation of 2-thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The exact reactions would depend on the specific reactants and conditions used.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of a sulfur atom in the pyrimidine ring could influence the oxidative processes in the organism .科学研究应用

Biginelli Reaction and Heterocycle Synthesis

The Biginelli reaction, an acid-catalyzed three-component reaction, plays a pivotal role in the synthesis of highly functionalized heterocycles. Ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate (referred to as LaSOM® 293 ) was synthesized using the Biginelli reaction as a key step. This compound serves as a core scaffold for further modifications and derivatization .

Anticancer Potential

The structural diversity of 2,4-dihydropyrimidinones (DHPMs) allows for their investigation as potential anticancer agents. Monastrol, a DHPM derivative, acts as a kinesin-5 inhibitor, disrupting genetic material separation during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .

Antimicrobial and Antifungal Properties

Ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate and related DHPMs exhibit antimicrobial and antifungal activities. These compounds have been evaluated against strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger .

Antioxidant and Anti-Inflammatory Effects

Certain DHPMs, including LaSOM® 293, demonstrate antioxidant properties. Their ability to scavenge free radicals makes them potential candidates for combating oxidative stress-related diseases. Additionally, DHPMs may modulate inflammatory pathways, contributing to their anti-inflammatory effects .

Antiviral Activity

While further studies are needed, some DHPMs, including LaSOM® 293, exhibit antiviral potential. Their mechanisms of action may involve interference with viral replication or entry .

Other Applications

Beyond the mentioned fields, DHPMs have been investigated for their antipyretic, antidiabetic, and antiallergic properties. Researchers continue to explore their potential in drug development .

作用机制

Target of Action

It is known that similar compounds, such as 2-thio-containing pyrimidines and their condensed analogs, possess diverse biological activities . These activities include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer effects . This suggests that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the introduction of a thiol group in similar compounds provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism . This suggests that the compound may interact with its targets in a way that influences these processes.

Biochemical Pathways

These could potentially include pathways related to oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Result of Action

These could potentially include effects on oxidative stress, inflammation, pain perception, blood pressure regulation, anxiety, memory, seizure activity, microbial growth, fungal growth, plant growth, viral replication, and cancer cell proliferation .

Action Environment

It is known that the biological activity of similar compounds can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes or receptors .

未来方向

属性

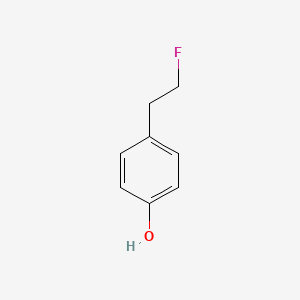

IUPAC Name |

ethyl 2-(2-oxo-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-2-16-9(14)6-13-8-5-3-4-7(8)10(17)12-11(13)15/h2-6H2,1H3,(H,12,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRZNLMWVWMIDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(CCC2)C(=S)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)